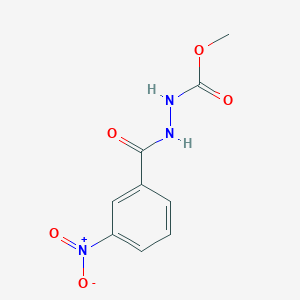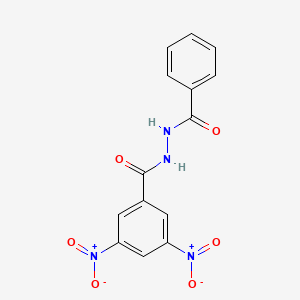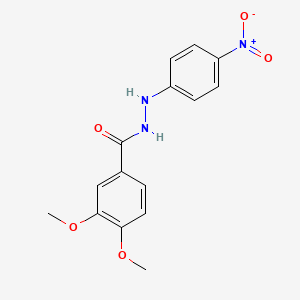
methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate
Übersicht
Beschreibung
Methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazine derivatives and has been found to possess a range of interesting properties that make it useful for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes that are involved in the biosynthesis of folic acid. This has led to the compound being investigated as a potential anti-cancer agent, as cancer cells require folic acid for their growth and proliferation.
Wirkmechanismus
The mechanism of action of methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate is related to its ability to inhibit the activity of enzymes involved in folic acid biosynthesis. Specifically, the compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the production of tetrahydrofolate, a key precursor in the biosynthesis of nucleotides and amino acids. By inhibiting this enzyme, methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate disrupts the cancer cell's ability to synthesize key biomolecules, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been found to exhibit antifungal and antibacterial properties. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate for lab experiments is its relatively simple synthesis method. Additionally, the compound has a range of potential applications in scientific research, making it a versatile tool for researchers. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 2-(3-nitrobenzoyl)hydrazinecarboxylate. One area of interest is the compound's potential as an anti-cancer agent, with further research needed to determine its efficacy in preclinical and clinical studies. Additionally, the compound's antifungal and antibacterial properties could be further explored for potential therapeutic applications. Finally, further studies could be conducted to optimize the synthesis method of the compound and to investigate its potential applications in other areas of scientific research.
Eigenschaften
IUPAC Name |
methyl N-[(3-nitrobenzoyl)amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c1-17-9(14)11-10-8(13)6-3-2-4-7(5-6)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFRVCAJZFCMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-nitrophenyl)carbonyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B3841739.png)
![N'-[(1-adamantylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3841749.png)

![N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B3841761.png)


![2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
![3-nitro-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3841775.png)
![N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841799.png)


![N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841824.png)

![5-oxo-5-[(4-phenylbutyl)amino]pentanoic acid](/img/structure/B3841858.png)